Delta2-Cefditoren Pivoxil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta2-Cefditoren Pivoxil is a broad-spectrum, third-generation, oral cephalosporin antibacterial with enhanced stability against many common β-lactamases . It is used in the treatment of infections caused by bacteria, including some throat and lung infections, bronchitis, tonsillitis, and some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .

Molecular Structure Analysis

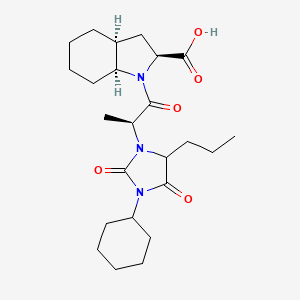

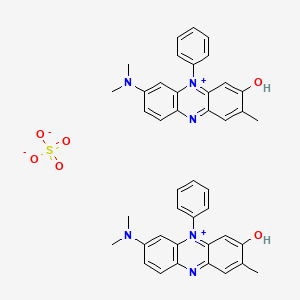

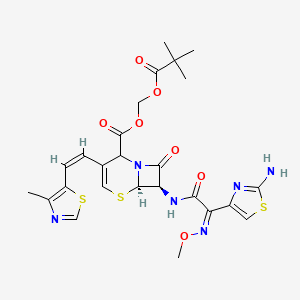

The molecular formula of Delta2-Cefditoren Pivoxil is C25H28N6O7S3, with an average mass of 620.721 Da and a monoisotopic mass of 620.118164 Da .

Chemical Reactions Analysis

Method-B (MBTH) is based on oxidation followed by coupling reaction of cefditoren pivoxil with 3- methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored chromogen .

Physical And Chemical Properties Analysis

Cefditoren pivoxil has a molecular formula of CHNOS, an average mass of 620.721 Da, and a monoisotopic mass of 620.118164 Da . It also has a density of 1.6±0.1 g/cm3 .

科学的研究の応用

Antimicrobial Activity and Treatment Applications

Cefditoren pivoxil, a third-generation oral cephalosporin, demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens, including resistance to many common beta-lactamases. Its efficacy extends to treating respiratory tract infections and skin infections, showing particular effectiveness against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus among others. Clinical trials have validated its use for acute exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin and skin structure infections, reflecting its role in managing bacterial infections where resistance is a concern (Wellington & Curran, 2004).

Pharmacokinetics and Stability

Research into the hydrolytic stability of cefditoren pivoxil under various conditions has provided insight into its degradation pathways, reinforcing the importance of its proper storage and handling to maintain efficacy. The study of its degradation under acidic, alkaline, and neutral conditions, while noting stability under photolytic and thermal stress, supports its robustness as a pharmaceutical compound, with implications for its manufacturing and shelf-life considerations (Gawande et al., 2015).

Molecular and Crystallographic Insights

The determination of cefditoren's crystal structure complexed with Streptococcus pneumoniae penicillin-binding protein offers a molecular basis for its high antimicrobial activity. Understanding the binding interactions and conformational changes induced upon complex formation elucidates the mechanisms underlying its potency against resistant strains of bacteria, providing a pathway for the development of new antibiotics with enhanced activity (Yamada et al., 2007).

Surface Energetics and Formulation Considerations

Investigations into the surface energetics of cefditoren pivoxil have revealed the impact of processing-induced disorder on its physical properties. Such research is crucial for pharmaceutical formulation, as changes in surface energy and crystallinity can affect drug solubility, absorption, and overall bioavailability. The findings highlight the importance of processing methods in the development of drug formulations and their performance (Ohta & Buckton, 2004).

Analytical Methodologies

Advancements in analytical techniques for assessing cefditoren pivoxil's purity and stability, such as HPLC methods for isomerisation studies and LC-MS for the identification of degradation products, have been instrumental in ensuring the quality and safety of this drug. These methodologies facilitate the rigorous quality control necessary for pharmaceuticals, ensuring that cefditoren pivoxil meets therapeutic standards throughout its lifecycle (Albishri, 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delta2-Cefditoren Pivoxil | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)